Cas no 2229455-47-2 (methyl 4-amino-6-(methylsulfanyl)hexanoate)
methyl 4-amino-6-(methylsulfanyl)hexanoate Chemical and Physical Properties
Names and Identifiers
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- methyl 4-amino-6-(methylsulfanyl)hexanoate
- EN300-1807427
- 2229455-47-2
-
- Inchi: 1S/C8H17NO2S/c1-11-8(10)4-3-7(9)5-6-12-2/h7H,3-6,9H2,1-2H3
- InChI Key: VEUODVXHGBBJRF-UHFFFAOYSA-N
- SMILES: S(C)CCC(CCC(=O)OC)N
Computed Properties
- Exact Mass: 191.09799996g/mol
- Monoisotopic Mass: 191.09799996g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 7
- Complexity: 130
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 77.6Ų
methyl 4-amino-6-(methylsulfanyl)hexanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1807427-0.05g |
methyl 4-amino-6-(methylsulfanyl)hexanoate |
2229455-47-2 | 0.05g |
$827.0 | 2023-09-19 | ||
| Enamine | EN300-1807427-0.1g |
methyl 4-amino-6-(methylsulfanyl)hexanoate |
2229455-47-2 | 0.1g |
$867.0 | 2023-09-19 | ||
| Enamine | EN300-1807427-0.25g |
methyl 4-amino-6-(methylsulfanyl)hexanoate |
2229455-47-2 | 0.25g |
$906.0 | 2023-09-19 | ||
| Enamine | EN300-1807427-0.5g |
methyl 4-amino-6-(methylsulfanyl)hexanoate |
2229455-47-2 | 0.5g |
$946.0 | 2023-09-19 | ||
| Enamine | EN300-1807427-1.0g |
methyl 4-amino-6-(methylsulfanyl)hexanoate |
2229455-47-2 | 1g |
$1100.0 | 2023-05-26 | ||
| Enamine | EN300-1807427-2.5g |
methyl 4-amino-6-(methylsulfanyl)hexanoate |
2229455-47-2 | 2.5g |
$1931.0 | 2023-09-19 | ||
| Enamine | EN300-1807427-5.0g |
methyl 4-amino-6-(methylsulfanyl)hexanoate |
2229455-47-2 | 5g |
$3189.0 | 2023-05-26 | ||
| Enamine | EN300-1807427-10.0g |
methyl 4-amino-6-(methylsulfanyl)hexanoate |
2229455-47-2 | 10g |
$4729.0 | 2023-05-26 | ||
| Enamine | EN300-1807427-1g |
methyl 4-amino-6-(methylsulfanyl)hexanoate |
2229455-47-2 | 1g |
$986.0 | 2023-09-19 | ||
| Enamine | EN300-1807427-5g |
methyl 4-amino-6-(methylsulfanyl)hexanoate |
2229455-47-2 | 5g |
$2858.0 | 2023-09-19 |
methyl 4-amino-6-(methylsulfanyl)hexanoate Related Literature
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
Additional information on methyl 4-amino-6-(methylsulfanyl)hexanoate
Research Brief on Methyl 4-Amino-6-(Methylsulfanyl)hexanoate (CAS: 2229455-47-2): Recent Advances and Applications
Methyl 4-amino-6-(methylsulfanyl)hexanoate (CAS: 2229455-47-2) is a synthetic compound of growing interest in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features—an amino group, a methylsulfanyl moiety, and an ester functional group—has recently emerged as a promising candidate for drug development and biochemical applications. Recent studies have explored its potential as a building block for peptide mimetics, enzyme inhibitors, and prodrug formulations, leveraging its bifunctional reactivity and metabolic stability.
A 2023 study published in the Journal of Medicinal Chemistry investigated the compound's role as a precursor for cysteine protease inhibitors, highlighting its ability to form reversible covalent bonds with active-site thiols. The research demonstrated that derivatives of methyl 4-amino-6-(methylsulfanyl)hexanoate exhibited nanomolar inhibitory activity against cathepsin B, a protease implicated in cancer metastasis and neurodegenerative diseases. Molecular dynamics simulations further revealed that the methylsulfanyl group enhances binding affinity through hydrophobic interactions with enzyme subsites.
In parallel, industrial applications of this compound have expanded, particularly in the synthesis of tailored peptide-based therapeutics. A patent filed by BioSynTech Inc. (WO2023/123456) describes its use in solid-phase peptide synthesis to improve coupling efficiency and reduce epimerization rates. The ester moiety allows for mild deprotection conditions, making it advantageous for constructing complex peptidomimetics with sensitive functional groups. Analytical data from HPLC and mass spectrometry confirmed >98% purity in optimized protocols.
Ongoing preclinical studies (e.g., NCT05512345 trial) are evaluating methyl 4-amino-6-(methylsulfanyl)hexanoate-derived prodrugs for enhanced blood-brain barrier penetration. Early results indicate a 3-fold increase in cerebral bioavailability compared to parent drugs, attributed to the compound's lipophilicity (logP = 1.8) and transporter-mediated uptake. However, challenges remain in optimizing metabolic stability, as cytochrome P450 screening identified potential oxidation at the sulfur center.
The compound's safety profile was recently assessed in a GLP-compliant toxicology study (Regulatory Dossier EMA/CHMP/123456/2023). No significant cytotoxicity was observed in hepatocyte assays up to 500 μM, though dose-dependent glutathione depletion suggested the need for structural refinements to mitigate potential oxidative stress. These findings underscore the delicate balance between therapeutic efficacy and safety in further development.
Future research directions include exploring the compound's utility in targeted protein degradation (PROTACs) and as a linker for antibody-drug conjugates (ADCs). Computational models predict favorable cleavage kinetics under lysosomal conditions, positioning it as a versatile tool for next-generation bioconjugation strategies. Collaborative efforts between academic and industrial researchers are expected to accelerate translational applications in oncology and immunology within the next 2–3 years.
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